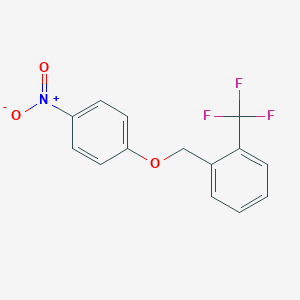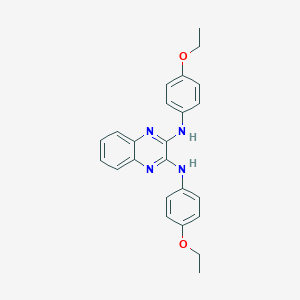![molecular formula C15H16N6S B275804 {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine, also known as PTETPA, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various research areas.
Aplicaciones Científicas De Investigación
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has shown potential applications in various research areas, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular disease, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have vasodilatory effects, making it a potential therapeutic agent for hypertension.
Mecanismo De Acción
The mechanism of action of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and vasodilatory effects. {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has also been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is its potential applications in various research areas, making it a versatile compound for scientific studies. However, one of the limitations of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is its relatively complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine research, including the investigation of its potential applications in other research areas, such as diabetes and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine and its potential therapeutic applications. Additionally, the development of more efficient and scalable synthesis methods may increase the availability of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine for research purposes.
Métodos De Síntesis
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including sodium azide, potassium carbonate, and palladium on carbon. The final product is obtained through purification by column chromatography, resulting in a white crystalline solid.
Propiedades
Fórmula molecular |
C15H16N6S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N6S/c1-2-7-14(8-3-1)21-15(18-19-20-21)22-11-10-16-12-13-6-4-5-9-17-13/h1-9,16H,10-12H2 |
Clave InChI |
SZPFREDZFDCGKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)

